N-Acetoxy-IQ

Übersicht

Beschreibung

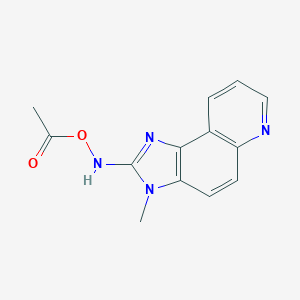

N-Acetoxy-IQ (chemical name: Acetic acid, (3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)azanyl ester) is a reactive electrophilic intermediate derived from the heterocyclic aromatic amine (HAA) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). It is generated through a two-step bioactivation pathway:

N-Hydroxylation: Cytochrome P450 enzymes, primarily CYP1A2, oxidize IQ to form N-hydroxy-IQ .

O-Acetylation: N-acetyltransferases (NATs), particularly NAT2, catalyze the acetylation of N-hydroxy-IQ to yield this compound, which spontaneously decomposes into a nitrenium ion capable of forming DNA adducts .

This compound is highly unstable, with a lifetime of seconds, and rapidly reacts with DNA to form covalent adducts at guanine residues, primarily at the C8 and N2 positions . These adducts are implicated in mutagenesis and carcinogenesis in experimental models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This structural modification enhances the hydrophobic interactions and stabilizes the conformation of the compound . The detailed synthetic routes and reaction conditions are typically proprietary and published in specialized chemical literature.

Industrial Production Methods

Industrial production of NS-187 follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bosutinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Bosutinib kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Bosutinib modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen, insbesondere am Benzamidring, können zu Analoga mit unterschiedlichen pharmakologischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate erzeugen, während Substitutionsreaktionen eine Reihe von Analoga mit modifizierten funktionellen Gruppen ergeben können.

Wissenschaftliche Forschungsanwendungen

Bosutinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehung von Tyrosinkinaseinhibitoren zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und seine Fähigkeit untersucht, Apoptose in Krebszellen zu induzieren.

Medizin: Wird hauptsächlich zur Behandlung von chronisch-myeloischer Leukämie und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie eingesetzt. .

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Tyrosinkinasen abzielen.

Wirkmechanismus

Bosutinib übt seine Wirkungen aus, indem es die Autophosphorylierung der Bcr-Abl und Lyn Tyrosinkinasen hemmt. Diese Hemmung stört nachgeschaltete Signalwege, die für das Überleben und die Proliferation von Leukämiezellen unerlässlich sind. Bosutinib ist besonders wirksam gegen Bcr-Abl-Mutanten, mit Ausnahme der T315I-Mutation . Es induziert Zelltod über einen mitochondrialen Weg auf eine caspase-unabhängige Weise .

Wirkmechanismus

NS-187 exerts its effects by inhibiting the autophosphorylation of the Bcr-Abl and Lyn tyrosine kinases. This inhibition disrupts downstream signaling pathways essential for the survival and proliferation of leukemic cells. NS-187 is particularly effective against Bcr-Abl mutants, except for the T315I mutation . It induces cell death through a mitochondrial pathway in a caspase-independent manner .

Vergleich Mit ähnlichen Verbindungen

Chemical Stability and Reactivity

Key Contrasts :

- N-Acetoxy-PhIP exhibits unique redox interactions with GSTs, leading to reduced DNA binding, a mechanism absent in this compound and N-acetoxy-MeIQx .

- The imidazo moiety in IQ derivatives facilitates oxime tautomer formation, promoting O-acetylation over N-acetylation, a feature less pronounced in non-imidazo HAAs like PhIP .

DNA Adduct Profiles

Key Contrasts :

- IQ and MeIQx form isomeric N2 adducts due to carbenium ion resonance, a feature absent in PhIP .

- dG-N2-IQ and dG-N2-MeIQx exhibit greater persistence in slowly dividing tissues, suggesting a role in long-term carcinogenic effects .

Metabolic Activation Pathways

Key Contrasts :

- PhIP activation involves sulfonation in addition to acetylation, broadening its metabolic versatility .

- Human skin lacks NAT2 activity required for IQ activation, highlighting organ-specific metabolic limitations .

Toxicological Outcomes

Key Contrasts :

- IQ and MeIQx exhibit stronger hepatic tropism, while PhIP targets hormone-sensitive tissues like the prostate .

Q & A

Basic Research Questions

Q. What is the biochemical pathway for the formation of N-Acetoxy-IQ, and what enzymes are involved?

this compound is a reactive intermediate formed during the metabolic activation of the heterocyclic aromatic amine (HAA) 2-amino-3-methylimidazolo[4,5-f]quinoline (IQ). The process involves two key enzymatic steps:

- Cytochrome P450 1A2 (CYP1A2) catalyzes the hydroxylation of IQ to produce N-hydroxy-IQ .

- N-acetyltransferases (NATs) subsequently acetylate N-hydroxy-IQ to generate the unstable This compound, which rapidly forms a nitrenium ion capable of binding DNA . Methodological Insight: In vitro studies often use recombinant CYP1A2 and NAT isoforms (e.g., human NAT2) to replicate this pathway .

Q. How is this compound synthesized for experimental studies?

this compound is synthesized in situ via chemical or enzymatic methods:

- Chemical synthesis : Reacting N-hydroxy-IQ with acetic anhydride under neutral pH conditions generates This compound transiently .

- Enzymatic synthesis : Incubating N-hydroxy-IQ with acetyl-CoA and NAT enzymes mimics physiological acetylation . Due to its short half-life (seconds), it is typically generated immediately before use in DNA-binding assays .

Q. What DNA adducts are formed by this compound, and how are they characterized?

this compound primarily forms N-(deoxyguanosin-8-yl)-IQ adducts via covalent binding to the C8 position of deoxyguanosine. This adduct is identified using:

- Reverse-phase HPLC with UV/fluorescence detection .

- Mass spectrometry (e.g., ESI-MS/MS) for structural validation .

- ³²P-postlabeling for quantifying adduct levels in biological samples .

Advanced Research Questions

Q. How do experimental designs account for the instability of this compound in DNA-binding assays?

Researchers use rapid mixing techniques and kinetic modeling to capture adduct formation before degradation. For example:

- Stopped-flow spectrometry monitors reaction kinetics in real-time .

- Competitive quenching with glutathione (GSH) or other nucleophiles quantifies the reactive intermediate’s lifetime . Data Contradiction Note: Discrepancies in adduct yields between chemical and enzymatic synthesis methods may arise from differences in intermediate stability or competing reactions (e.g., GSH conjugation) .

Q. What strategies resolve contradictions in DNA adduct quantification across analytical platforms?

- Cross-validation using orthogonal methods (e.g., HPLC vs. ³²P-postlabeling) ensures accuracy .

- Internal standards (e.g., isotopically labeled adducts) correct for matrix effects in mass spectrometry .

- Statistical harmonization (ANOVA or mixed-effects models) addresses variability in inter-laboratory protocols .

Q. How do glutathione transferases (GSTs) influence the genotoxicity of this compound?

GSTs modulate this compound’s DNA-binding capacity via two mechanisms:

- Direct inhibition : GSH competes with DNA for the nitrenium ion, reducing adduct formation by ~40% .

- Redox cycling : GST A1-1 catalyzes GSH-mediated reduction of this compound metabolites, regenerating PhIP and forming oxidized glutathione (GSSG) . Experimental Tip: Use GST knockout cell lines or inhibitors (e.g., ethacrynic acid) to isolate GST-specific effects .

Q. What advanced models are used to study this compound’s role in carcinogenesis?

- Yeast genotoxicity assays : Saccharomyces cerevisiae strains expressing human CYP1A2 and NAT2 reveal metabolic activation pathways .

- Transgenic rodents : Models with humanized CYP1A2/NAT2 genes assess tissue-specific adduct formation and tumorigenesis .

- Organoid systems : Primary hepatocyte-derived organoids provide a human-relevant platform for studying dose-response relationships .

Q. Methodological Challenges and Solutions

Q. How to optimize analytical sensitivity for low-abundance DNA adducts?

- Immunoaffinity enrichment : Monoclonal antibodies against N-(deoxyguanosin-8-yl)-IQ improve detection limits in complex matrices .

- NanoLC-MS/MS : Enhances sensitivity by reducing ion suppression .

Q. What controls are critical for minimizing artifacts in this compound experiments?

Eigenschaften

CAS-Nummer |

115722-78-6 |

|---|---|

Molekularformel |

C13H12N4O2 |

Molekulargewicht |

256.26 g/mol |

IUPAC-Name |

[(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate |

InChI |

InChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16) |

InChI-Schlüssel |

ZNLLBBZONQYLII-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |

Kanonische SMILES |

CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |

Key on ui other cas no. |

115722-78-6 |

Synonyme |

N-Acetoxy-IQ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.